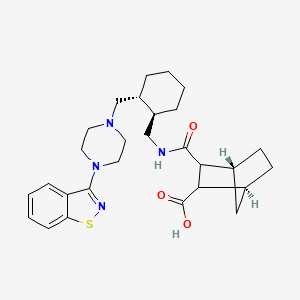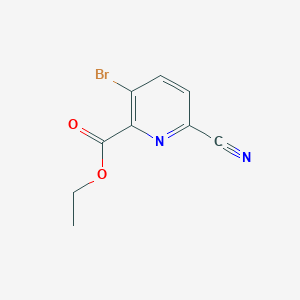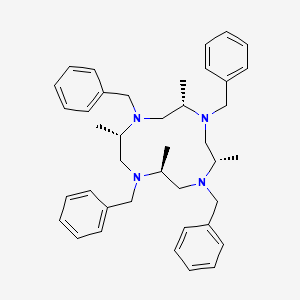
Tetrabenzylamino-tetramethyl Cyclen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabenzylamino-tetramethyl Cyclen is a synthetic organic compound with the molecular formula C40H52N4 It is a derivative of cyclen, a macrocyclic ligand known for its ability to form stable complexes with metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylamino-tetramethyl Cyclen typically involves the N-tetraalkylation of cyclen. One efficient protocol uses a partially miscible aqueous-organic solvent system with benzyl bromide as the alkylating agent. The reaction mixture is shaken, not stirred, to achieve optimal results . The general reaction conditions include:
Solvent: Aqueous-organic solvent system
Reagent: Benzyl bromide
Temperature: Room temperature
Method: Shaking the reaction mixture
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabenzylamino-tetramethyl Cyclen undergoes various chemical reactions, including:
Substitution Reactions: The benzylamino groups can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound forms stable complexes with metal ions, which can be utilized in various applications.
Common Reagents and Conditions
Reagents: Benzyl bromide, metal salts (for complexation)
Conditions: Room temperature, aqueous-organic solvent systems
Major Products
Substitution Products: Derivatives with different substituents on the benzylamino groups.
Metal Complexes: Stable complexes with metal ions such as Bi and Ac.
Aplicaciones Científicas De Investigación
Tetrabenzylamino-tetramethyl Cyclen has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in radiopharmaceuticals for targeted radiotherapy.
Industry: Utilized in the development of catalysts and fluorescent probes.
Mecanismo De Acción
The mechanism of action of Tetrabenzylamino-tetramethyl Cyclen involves its ability to form stable complexes with metal ions. The benzylamino groups and the cyclen ring provide multiple coordination sites, allowing the compound to chelate metal ions effectively. This chelation enhances the stability and solubility of the metal complexes, making them suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound of Tetrabenzylamino-tetramethyl Cyclen, known for its ability to form stable metal complexes.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic ligand with similar properties but a larger ring size.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative of cyclen with carboxylate pendant arms, used in radiopharmaceuticals.
Uniqueness
This compound is unique due to the presence of benzylamino and methyl groups, which enhance its chemical properties and potential applications. The compound’s ability to form stable metal complexes makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C40H52N4 |
|---|---|
Peso molecular |
588.9 g/mol |
Nombre IUPAC |
(2S,5S,8S,11S)-1,4,7,10-tetrabenzyl-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C40H52N4/c1-33-25-42(30-38-19-11-6-12-20-38)35(3)27-44(32-40-23-15-8-16-24-40)36(4)28-43(31-39-21-13-7-14-22-39)34(2)26-41(33)29-37-17-9-5-10-18-37/h5-24,33-36H,25-32H2,1-4H3/t33-,34-,35-,36-/m0/s1 |
Clave InChI |
KZFWPVSGLITODH-ZYADHFCISA-N |
SMILES isomérico |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5 |
SMILES canónico |
CC1CN(C(CN(C(CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)

![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
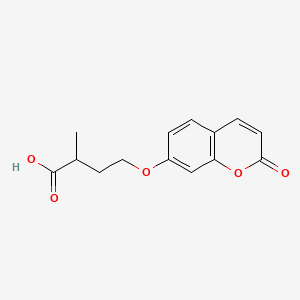
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
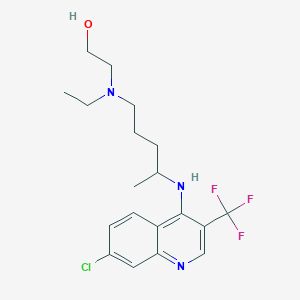
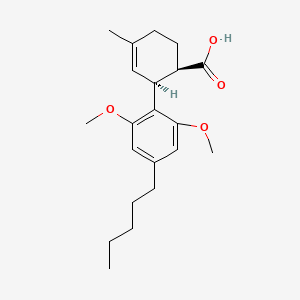
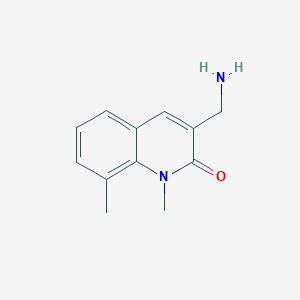
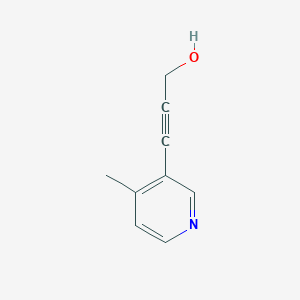
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)

